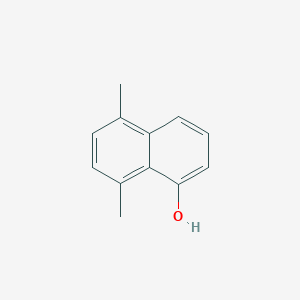

5,8-Dimethylnaphthalen-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

78112-43-3 |

|---|---|

Molecular Formula |

C12H12O |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

5,8-dimethylnaphthalen-1-ol |

InChI |

InChI=1S/C12H12O/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13/h3-7,13H,1-2H3 |

InChI Key |

SZGLAUOUFLJQJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C=C1)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 5,8 Dimethylnaphthalen 1 Ol

Novel Synthetic Routes and Strategies for the Preparation of 5,8-Dimethylnaphthalen-1-ol

The preparation of a specific polysubstituted naphthalene (B1677914) like this compound requires precise control over regiochemistry. While classical methods exist, recent advancements in catalysis and reaction design have enabled more direct and efficient synthetic strategies.

Achieving regioselectivity in the synthesis of substituted naphthalenes is a primary challenge, as traditional electrophilic aromatic substitution reactions can be difficult to control. nih.gov For a precursor like 1,4-dimethylnaphthalene (B47064), direct electrophilic substitution such as nitration or halogenation is kinetically favored at the α-positions (C2, C3, C6, C7), but would lead to a mixture of products. wordpress.com The α-position is generally more reactive due to the higher stability of the corresponding Wheland intermediate (σ-complex), which preserves a complete benzene (B151609) ring during the reaction. wordpress.comacs.org

Modern approaches offer superior control. One powerful strategy is the construction of the naphthalene core via a formal [4+2] process, such as a benzannulation reaction. researchgate.net For instance, triflimide (HNTf2), a metal-free organocatalyst, efficiently promotes the benzannulation of arylacetaldehydes with alkynes at room temperature, often with perfect regioselectivity. researchgate.net A hypothetical route to a precursor of this compound could involve the HNTf2-catalyzed reaction of (2,5-dimethylphenyl)acetaldehyde with an appropriate alkyne.

Another advanced technique is the remote C–H bond functionalization. While challenging, methods have been developed to override the inherent reactivity of the naphthalene core. For example, a ruthenium catalyst directed by a tertiary phosphine (B1218219) group has been used to achieve selective functionalization at the remote C5-position of the naphthalene ring system. acs.org Such strategies could conceivably be adapted to introduce a hydroxyl group or a precursor functionality at the C1 position of a 1,4-dimethylnaphthalene substrate.

More recently, a strategy based on a hydride shift-mediated C(sp³)–H bond functionalization has been developed for forming multisubstituted naphthalenes. acs.orgnih.gov This sequence involves an intramolecular hydride shift, decarboxylative fragmentation, and subsequent oxidation to furnish the aromatic naphthalene core. acs.orgnih.gov

The introduction of chirality into molecular scaffolds is essential for applications in asymmetric catalysis and medicinal chemistry. chemistryviews.org For naphthalene derivatives, this often involves the creation of axial chirality or the stereoselective functionalization of the core or its side chains.

Recent breakthroughs have enabled the synthesis of naphthalenes with multiple stereogenic axes. A notable example is a sequence involving a Ni(II)-catalyzed Diels–Alder reaction of isobenzofurans followed by a triflic acid-promoted dehydrative aromatization, which yields triaxially chiral polysubstituted naphthalenes with excellent enantioselectivity. chemistryviews.org Such a modular approach could be adapted to produce chiral analogs of this compound.

For creating chiral centers, the kinetic resolution of a racemic precursor is a well-established and effective strategy. For example, racemic 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate for beta-blockers, has been resolved through stereoselective hydrolysis of its acyl derivatives using enzymes, yielding highly optically pure enantiomers. nih.gov A similar enzymatic or chemical kinetic resolution could be applied to a suitable chiral precursor of a this compound analog.

Furthermore, stereoselectivity can be achieved by performing reactions on chiral starting materials. Diterpenes, such as stevioside, can be converted into chiral synthons, which can then undergo further transformations, like the stereoselective opening of an epoxide ring with various nucleophiles to generate a library of diverse chiral molecules. nih.gov

| Strategy | Description | Key Features | Relevant Compounds/Reactions |

| Catalytic Asymmetric Annulation | A Ni(II)-catalyzed Diels-Alder reaction followed by acid-promoted dehydrative aromatization. chemistryviews.org | Creates multiple stereogenic axes simultaneously; high enantioselectivity. chemistryviews.org | Isobenzofurans, N-acyl pyrazoles |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, allowing for the separation of both enantiomers. nih.gov | Can utilize enzymatic or chemical catalysts; yields highly optically pure compounds. nih.gov | Racemic naphthyloxy propanols, Lipases |

| Chiral Pool Synthesis | Use of naturally occurring chiral molecules as starting materials for further stereoselective transformations. nih.gov | Introduces chirality from a readily available source; allows for diverse functionalization. nih.gov | Steviol, Spiro-epoxides |

| Organocatalytic Benzannulation | An intramolecular arene-forming aldol (B89426) condensation catalyzed by a primary amine. rsc.org | Creates axially chiral biaryl systems with excellent enantioselectivity. rsc.org | Binaphthalene derivatives |

This table summarizes various modern strategies for the stereoselective synthesis of chiral naphthalene analogs and related structures.

Triflimide (HNTf2) has emerged as a highly effective and robust organocatalyst for the benzannulation of arylacetaldehydes with a wide array of alkynes. researchgate.net This metal-free approach proceeds under mild conditions and demonstrates high functional group tolerance, providing a direct route to naphthalene derivatives that might otherwise be difficult to access. researchgate.net The optimization of this reaction has shown that a catalyst loading of 15 mol % in a solvent like dichloroethane (DCE) at room temperature is effective for a variety of substrates. researchgate.net

Transition metal catalysis offers a complementary set of tools. Nickel catalysts, for instance, are effective in the reductive cyclization of alkynes and carbonyl groups to form complex heterocyclic systems, a strategy that could be adapted for annulation reactions. chemrxiv.org Ruthenium catalysts have proven uniquely capable of directing C-H activation to remote positions of the naphthalene core, a feat not achievable with traditional methods. acs.org

The table below, based on data for the HNTf2-catalyzed synthesis of 1,2,4-triphenyl-3-propylnaphthalene, illustrates how reaction conditions can be optimized for yield. researchgate.net

| Entry | Alkyne (equiv.) | Catalyst (mol %) | Solvent | Time (h) | Yield (%) |

| 1 | 1.5 | HNTf2 (15) | DCE | 13 | 70 |

| 2 | 1.5 | TfOH (15) | DCE | 13 | 65 |

| 3 | 1.5 | BF3·OEt2 (15) | DCE | 13 | <5 |

| 4 | 1.5 | GaCl3 (15) | DCE | 13 | 25 |

| 5 | 1.0 | HNTf2 (15) | DCE | 13 | 49 |

This table presents a comparison of different acid catalysts for a representative benzannulation reaction, highlighting the superior performance of HNTf2. researchgate.net

Mechanistic Elucidation of Key Chemical Transformations Leading to this compound

Understanding the reaction mechanism is fundamental to controlling selectivity and improving reaction efficiency. Mechanistic investigations combine kinetic studies, intermediate trapping, isotopic labeling, and computational analysis to build a detailed picture of the reaction pathway. pnas.orguniv-smb.fr

The mechanism of naphthalene formation varies significantly with the synthetic method. In classical electrophilic aromatic substitution, the key step is the attack of an electrophile on the naphthalene ring to form a resonance-stabilized carbocation known as a Wheland intermediate or σ-complex. ijrpr.comwordpress.com For α-substitution, the intermediate is more stable because one of the aromatic rings remains a fully conjugated benzene ring, explaining the kinetic preference for this position. wordpress.com The reaction concludes with the loss of a proton to restore aromaticity. wordpress.com

For modern benzannulation reactions, the pathways are dictated by the catalyst. In the HNTf2-catalyzed reaction between an arylacetaldehyde and an alkyne, the proposed mechanism involves several steps:

Protonation of the aldehyde carbonyl group by the strong Brønsted acid HNTf2, activating it towards nucleophilic attack.

Attack of the alkyne π-bond onto the activated carbonyl, forming a vinyl cation intermediate.

An intramolecular Friedel-Crafts-type reaction (a Nazarov-type 4π-electrocyclization) to form a five-membered ring intermediate.

Rearrangement and subsequent deprotonation/aromatization to yield the final polysubstituted naphthalene product. researchgate.net

In contrast, organocatalyzed benzannulations using secondary amines like pyrrolidine (B122466) proceed via a different set of intermediates. A plausible pathway for a [4+2] cascade reaction involves:

Formation of an enamine intermediate from the reaction of an aldehyde with the amine catalyst.

A Michael addition of the enamine to a suitable Michael acceptor (e.g., a nitroalkene).

An intramolecular cyclization (e.g., a Henry reaction if a nitro group is present).

Hydrolysis to release the catalyst and subsequent dehydration and aromatization to furnish the substituted aromatic ring. rsc.org

The regioselectivity of many reactions involving naphthalene is a classic example of kinetic versus thermodynamic control. acs.org In the sulfonation of naphthalene, the α-product is formed faster at lower temperatures (kinetic control) due to a lower activation energy transition state, while the more stable β-product is favored at higher temperatures where the reaction becomes reversible (thermodynamic control). wordpress.com

Kinetic studies provide quantitative data on reaction rates and their dependence on reactant concentrations, which is essential for validating a proposed mechanism. For instance, the oxidation of 2-naphthol (B1666908) by nicotinium dichromate was found to be first order with respect to both the naphthol and the oxidant. jocpr.com The lack of effect from acid concentration suggested that the active oxidant species does not involve a pre-protonation equilibrium. jocpr.com Such studies allow for the derivation of a rate law that must be consistent with the proposed mechanistic steps. jocpr.com

Modern mechanistic investigations increasingly rely on Density Functional Theory (DFT) calculations to model reaction pathways and characterize the structures and energies of transition states. univ-smb.fr These computational studies can provide deep insights that are difficult to obtain experimentally. For example, DFT has been used to study the interaction of transition metals with the naphthalene core, analyzing adsorption energies and charge transfer, which is crucial for understanding catalytic C-H activation processes. univ-smb.frresearchgate.net

Kinetic data from related naphthol reactions, such as the thermal decomposition of organotin derivatives of 1-nitroso-2-naphthol, provide valuable information on activation energies and reaction orders for specific bond-breaking steps. tubitak.gov.tr

| Parameter | Value | Reaction Conditions | Interpretation |

| Reaction Order | First order in [2-Naphthol] | 50% aq. acetic acid, 303K | The rate-determining step involves one molecule of 2-naphthol. jocpr.com |

| Reaction Order | First order in [Oxidant] | 50% aq. acetic acid, 303K | The rate-determining step involves one molecule of the oxidant. jocpr.com |

| ΔH‡ (Enthalpy of Activation) | 48.7 kJ/mol | Oxidation of 2-Naphthol | Provides information on the energy barrier of the reaction. jocpr.com |

| ΔS‡ (Entropy of Activation) | -154.5 J/K·mol | Oxidation of 2-Naphthol | A large negative value suggests a highly ordered, rigid transition state. jocpr.com |

This table shows representative kinetic parameters for the oxidation of 2-naphthol, illustrating the type of data used for mechanistic elucidation. jocpr.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of specialized aromatic compounds like this compound is a critical aspect of modern chemical manufacturing. The goal is to develop processes that are not only efficient in producing the target molecule but also minimize their environmental footprint. jetir.orgresearchgate.net This involves a holistic approach that considers all aspects of a chemical transformation, from the choice of starting materials and solvents to the energy consumed and the waste generated. mlsu.ac.in The core tenets of green chemistry, such as waste prevention, maximizing atom economy, and using less hazardous chemical syntheses, provide a framework for creating more sustainable synthetic routes. jetir.orgmdpi.com

In the context of synthesizing substituted naphthalenols, this translates to moving away from traditional methods that may rely on harsh reagents, volatile organic solvents, and produce significant amounts of non-recyclable byproducts. researchgate.net Instead, the focus shifts towards catalytic reactions, the use of renewable feedstocks, and designing safer chemicals and reaction pathways that inherently reduce the potential for environmental damage. researchgate.netmlsu.ac.in

Solvent-Free and Environmentally Benign Reaction Methodologies

A primary focus within the green synthesis of naphthalenols is the reduction or elimination of hazardous organic solvents. researchgate.netsemanticscholar.org Solvents constitute a major portion of the mass in a typical chemical reaction and contribute significantly to waste and environmental pollution. researchgate.net Consequently, methodologies that operate under solvent-free conditions or utilize environmentally benign solvents like water are highly sought after.

Solvent-Free Approaches: Solvent-free reactions, often conducted by grinding solid reactants together (mechanochemistry) or using microwave irradiation, have emerged as powerful green alternatives. rsc.orgcem.com

Mechanochemistry: Techniques like ball milling can facilitate reactions between solid reagents without the need for a liquid medium. rsc.org This approach not only eliminates solvent waste but can also lead to unique reactivity and the formation of products that are difficult to obtain through traditional solution-based methods. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate organic reactions in the absence of solvents. cem.com This method can significantly reduce reaction times from hours to minutes and often results in higher yields and cleaner reaction profiles compared to conventional heating. cem.com

Environmentally Benign Solvents: When a solvent is necessary, the principles of green chemistry advocate for the use of non-toxic, non-volatile, and renewable alternatives.

Aqueous Micellar Media: Water is an ideal green solvent due to its safety, availability, and non-toxic nature. For organic reactions involving non-polar substrates like naphthalenes, the use of surfactants to create micelles in water can be an effective strategy. scirp.orgscirp.org These micelles act as nano-reactors, creating a favorable environment for the reaction to proceed, often with enhanced reaction rates. scirp.org This approach has been successfully used for reactions like the electrophilic halogenation of naphthols, where an aqueous solution of a surfactant like Cetyltrimethylammonium Bromide (CTAB) facilitates the reaction. scirp.org

Ultrasonic-Assisted Synthesis: The use of ultrasound (sonochemistry) in conjunction with aqueous media is another green technique. Ultrasonic waves can create cavitation bubbles in the liquid, which upon collapsing, generate localized high-pressure and high-temperature spots, accelerating the reaction rate without the need for bulk heating or harsh solvents. scirp.orgbeilstein-journals.org

Atom Economy and Reaction Efficiency Metrics in Synthetic Protocols

Beyond reducing solvent waste, a key aspect of green chemistry is maximizing the efficiency of the reaction itself at the atomic level. Several metrics have been developed to quantify the "greenness" of a synthetic protocol, moving beyond the traditional measure of chemical yield. semanticscholar.orgekb.eg

Key Metrics:

Atom Economy (AE): Introduced by Barry Trost, atom economy measures the efficiency of a reaction in converting the mass of all starting materials into the mass of the desired product. mlsu.ac.injocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com A higher atom economy signifies that a larger proportion of the atoms from the reactants are incorporated into the final product, minimizing waste. mlsu.ac.inscranton.edu Addition and rearrangement reactions, for example, can theoretically have 100% atom economy. scranton.edu

Reaction Mass Efficiency (RME): RME provides a more practical measure of efficiency by taking the actual yield into account. It is the mass of the isolated product divided by the total mass of reactants used. ekb.eg

The table below illustrates a hypothetical comparison of different synthetic routes to a generic dimethylnaphthalenol, showcasing how these metrics are applied.

| Metric | Formula | Route A (Classical) | Route B (Green) | Interpretation |

| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100 | 45% | 85% | Route B is theoretically more efficient, incorporating more reactant atoms into the final product. mlsu.ac.injocpr.com |

| Chemical Yield | (Actual Yield / Theoretical Yield) x 100 | 70% | 95% | Route B provides a higher conversion to the desired product under its specific conditions. |

| Reaction Mass Efficiency (RME) | Mass of Product / Σ Mass of Reactants | 31.5% | 80.8% | Route B is significantly more efficient in practice, converting a much higher percentage of reactant mass into the final product. ekb.eg |

| E-Factor | Total Waste (kg) / Product (kg) | 20 | 2 | Route B generates substantially less waste for every kilogram of product manufactured. chembam.com |

| Process Mass Intensity (PMI) | Total Mass In (kg) / Product (kg) | 21 | 3 | The overall process for Route B is far less material-intensive than Route A. mdpi.com |

This table is for illustrative purposes and uses hypothetical values to demonstrate the application and interpretation of green chemistry metrics.

By analyzing these metrics, chemists can quantitatively compare different synthetic pathways and identify the most sustainable and efficient option, driving the development of cleaner and more economically viable chemical processes. chembam.commdpi.com

Reactivity Studies and Functionalization Pathways of 5,8 Dimethylnaphthalen 1 Ol

Electrophilic Aromatic Substitution Reactions of 5,8-Dimethylnaphthalen-1-ol

Electrophilic aromatic substitution (EAS) in naphthalene (B1677914) derivatives is a well-established method for the introduction of new functional groups onto the aromatic core. The regiochemical outcome of these reactions is governed by the electronic and steric effects of the substituents already present on the ring system.

Regioselectivity and Directing Effects of Substituents on the Naphthalene Nucleus

The regioselectivity of electrophilic attack on this compound is determined by the combined directing effects of the hydroxyl (-OH) group and the two methyl (-CH₃) groups. The hydroxyl group is a powerful activating group and a strong ortho-, para-director due to its ability to donate a lone pair of electrons into the aromatic system via resonance. libretexts.orgquora.com This significantly stabilizes the arenium ion intermediate formed during the substitution at these positions. lkouniv.ac.inlibretexts.org The methyl groups are also activating, albeit weaker than the hydroxyl group, and are ortho-, para-directing through an inductive effect and hyperconjugation. libretexts.orglkouniv.ac.in

In this compound, the hydroxyl group at C-1 strongly activates the C-2 and C-4 positions. The methyl group at C-5 activates the C-4 and C-6 positions, while the methyl group at C-8 activates the C-7 position and sterically hinders the C-7 and C-1 positions. The interplay of these effects suggests that electrophilic substitution will preferentially occur at the positions most activated by the hydroxyl group and not significantly hindered sterically. Therefore, the most likely sites for electrophilic attack are the C-2 and C-4 positions. The C-4 position is activated by both the hydroxyl group (para) and the C-5 methyl group (ortho), making it a particularly favored site for substitution. The C-2 position is activated by the hydroxyl group (ortho). Substitution at other positions is less likely due to weaker activation or steric hindrance.

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| C-2 | Activated by -OH (ortho) | High |

| C-3 | Less activated | Low |

| C-4 | Activated by -OH (para) and -CH₃ at C-5 (ortho) | Very High |

| C-6 | Activated by -CH₃ at C-5 (para) | Moderate |

| C-7 | Activated by -CH₃ at C-8 (ortho) | Moderate, but sterically hindered |

Halogenation, Nitration, and Sulfonation Studies

While specific studies on the halogenation, nitration, and sulfonation of this compound are not extensively documented, the outcomes can be predicted based on the reactivity of related compounds and the directing effects discussed previously.

Halogenation: The halogenation of phenols and naphthols is typically a rapid reaction that may not require a Lewis acid catalyst. nih.gov Given the high activation of the naphthalene ring in this compound, particularly at the C-2 and C-4 positions, direct halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) is expected to proceed readily, yielding primarily 4-halo and 2-halo derivatives. khanacademy.orgyoutube.com

Nitration: The nitration of dimethylnaphthalenes has been studied, providing insight into the potential reactivity of this compound. For instance, the nitration of 1,4-dimethylnaphthalene (B47064) with nitric acid in acetic anhydride (B1165640) primarily results in side-chain nitration, but also forms adducts that can lead to nuclear substitution. cdnsciencepub.comcdnsciencepub.comrsc.org In the case of this compound, the powerful directing effect of the hydroxyl group would likely favor nuclear nitration at the C-4 and C-2 positions. The use of ozone and nitrogen dioxide has been shown to enhance the regioselectivity in the nitration of naphthalenes, favoring the 1-nitro isomer. sci-hub.se

Sulfonation: The sulfonation of dimethylnaphthalenes with sulfur trioxide in nitromethane (B149229) has been systematically studied. rsc.orgcdnsciencepub.com These studies indicate that both electronic and steric factors are crucial in determining the isomer distribution. For this compound, sulfonation is expected to occur at the most activated and sterically accessible positions, which are predicted to be C-4 and C-2. The reaction conditions, such as temperature and the nature of the sulfonating agent, can influence the product ratio. google.comresearchgate.net

Table of Predicted Electrophilic Aromatic Substitution Products for this compound

| Reaction | Reagents | Major Predicted Product(s) |

|---|---|---|

| Bromination | Br₂ in CCl₄ | 4-Bromo-5,8-dimethylnaphthalen-1-ol |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5,8-dimethylnaphthalen-1-ol |

Nucleophilic Reactivity and Substitution Reactions Involving this compound

The nucleophilic character of this compound is centered on the hydroxyl group and the potential for the naphthalene ring to act as a nucleophile under certain conditions.

Reactivity at the Hydroxyl Group (O-alkylation, O-acylation)

The hydroxyl group of this compound can act as a nucleophile, readily undergoing O-alkylation and O-acylation reactions.

O-alkylation: The formation of ethers from naphthols is typically achieved by deprotonation of the hydroxyl group with a base to form a more nucleophilic naphthoxide, followed by reaction with an alkyl halide (Williamson ether synthesis). Common bases for this transformation include sodium hydroxide (B78521) or potassium carbonate.

O-acylation: The esterification of the hydroxyl group, or O-acylation, can be accomplished using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. ingentaconnect.com The direct acylation of naphthols can also be catalyzed by Lewis acids or strong protic acids like trifluoromethanesulfonic acid. oup.commdpi.comoup.com Studies on the O-acylation of substituted phenols have shown that the reaction can be highly efficient under phase-transfer catalysis conditions. ingentaconnect.com

Table of Typical O-Acylation Reactions for Naphthols

| Acylating Agent | Catalyst/Base | Product Type |

|---|---|---|

| Acetyl Chloride | Pyridine | Acetate Ester |

| Benzoyl Chloride | Triethylamine | Benzoate Ester |

Carbon-Carbon Bond Formation Reactions via Anionic Intermediates

The formation of a naphthoxide from this compound by deprotonation not only facilitates O-alkylation and O-acylation but also enhances the nucleophilicity of the aromatic ring, enabling carbon-carbon bond formation at positions ortho and para to the hydroxyl group. However, direct C-alkylation or C-acylation via the naphthoxide can be challenging and may compete with O-substitution. More controlled methods for carbon-carbon bond formation often involve the conversion of the naphthol to a triflate, which can then participate in transition metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions. alevelchemistry.co.ukorganic-chemistry.orgchemistry.coach The generation of an anionic intermediate, such as a Grignard reagent or an organolithium species, from a halogenated derivative of this compound would also provide a powerful nucleophile for the formation of new carbon-carbon bonds. alevelchemistry.co.ukorganic-chemistry.org

Oxidation and Reduction Chemistry of this compound

Oxidation: The oxidation of this compound can proceed at several sites. The hydroxyl group can be oxidized to a quinone-like structure. The methyl groups can be oxidized to carboxylic acids, as seen in the oxidation of 2,6-dimethylnaphthalene (B47086) to 2,6-naphthalenedicarboxylic acid. wikipedia.org Microbial oxidation of dimethylnaphthalenes has also been shown to result in the formation of naphthalenedicarboxylic acids and other oxidized products. nih.govnih.govosti.gov The aromatic ring itself can be oxidized, particularly under strong oxidizing conditions, potentially leading to ring-opened products. Theoretical studies on the atmospheric oxidation of 2,7-dimethylnaphthalene (B47183) by OH radicals indicate that the reaction is initiated by OH addition to the aromatic ring, leading to the formation of hydroxylated and other oxidized products. acs.org

Reduction: The reduction of this compound can target the naphthalene ring system. Catalytic hydrogenation using catalysts such as palladium, platinum, or rhodium can reduce the aromatic rings to form tetralin or decalin derivatives. The conditions of the hydrogenation (pressure, temperature, catalyst) will determine the extent of reduction. For example, the reduction of naphthalene derivatives often proceeds in a way that maintains one intact benzene (B151609) ring. msu.edu The reduction of a related compound, 5,8-dimethyl-2-tetralone, to the corresponding alcohol has been reported, suggesting that the carbonyl group in such systems is readily reducible without affecting the aromatic ring under specific conditions.

Selective Oxidation of the Naphthalene Core and Side Chains

The oxidation of this compound can proceed through several pathways, targeting either the naphthalene core to form naphthoquinones or the methyl side chains to yield carboxylic acids or aldehydes. The selectivity of these reactions is highly dependent on the choice of oxidizing agent and the reaction conditions.

The oxidation of naphthols to naphthoquinones is a common transformation. For instance, 2-naphthol (B1666908) derivatives can be oxidized to the corresponding 1,2-naphthoquinones using reagents like N-bromosuccinimide (NBS) in a one-pot synthesis. wiley.com Similarly, the oxidation of methyl-substituted naphthalenes to quinones can be achieved using hydrogen peroxide in the presence of a palladium catalyst supported on a sulfonated polystyrene resin. oup.com In the case of 2,3-dimethylnaphthalene, this method yields the corresponding 1,4-quinone in good yields. oup.com Stronger oxidizing agents like chromium trioxide (CrO₃) have also been employed for the oxidation of dimethylnaphthalenes. researchgate.netscispace.com The selective oxidation of one of the aromatic rings is a key challenge, often influenced by the electronic nature of the substituents.

The methyl groups of this compound are also susceptible to oxidation. The oxidation of dimethylnaphthalenes to their corresponding dicarboxylic acids can be achieved using molecular oxygen in the presence of a cobalt-manganese-bromine catalyst system. google.com Biological oxidation pathways have also been explored. For example, the bacterium Sphingomonas paucimobilis has been shown to oxidize methyl-substituted naphthalenes, initiating metabolism through either monoxygenation of a methyl group or dioxygenation of the aromatic ring. sci-hub.se The atmospheric oxidation of 2,7-dimethylnaphthalene initiated by hydroxyl radicals has also been studied, revealing complex reaction pathways. nih.gov

Table 1: Examples of Oxidation Reactions on Naphthalene Derivatives

| Substrate | Oxidizing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| 2-Naphthol derivatives | N-Bromosuccinimide (NBS) | 1,2-Naphthoquinones | wiley.com |

| 2,3-Dimethylnaphthalene | H₂O₂ / Pd(II)-sulfonated polystyrene resin | 2,3-Dimethyl-1,4-naphthoquinone | oup.com |

| Dimethylnaphthalene | O₂ / Co-Mn-Br catalyst | Naphthalene dicarboxylic acid | google.com |

| 2,6-Dimethylnaphthalene | Chromium trioxide (CrO₃) | 2,6-Dimethyl-1,4-naphthoquinone | researchgate.net |

Reductive Transformations of the Hydroxyl Group and Aromatic System

The reduction of this compound can target either the hydroxyl group or the aromatic naphthalene system, leading to a variety of saturated and partially saturated derivatives.

The Birch reduction is a powerful method for the partial reduction of aromatic rings. wikipedia.orgbyjus.com This reaction, typically employing an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can convert naphthalenes into their 1,4-dihydro derivatives. wikipedia.orgbyjus.com The regioselectivity of the Birch reduction on substituted naphthalenes is influenced by the electronic properties of the substituents. For 1,4-dimethylnaphthalene, reduction occurs on the unsubstituted ring. huji.ac.il A modified approach using potassium-graphite intercalate (C₈K) in tetrahydrofuran (B95107) has also been reported for the reduction of disubstituted naphthalenes. huji.ac.il

The catalytic hydrogenation of naphthols can lead to the reduction of the aromatic ring. For example, the asymmetric transfer hydrogenation of naphthol derivatives using a cooperative heterogeneous and homogeneous catalytic system has been demonstrated to selectively reduce one of the benzene rings to yield the corresponding ketone product in high yields. chinesechemsoc.org Specifically, 1-naphthol (B170400) derivatives can be effectively reduced under these conditions. chinesechemsoc.org Furthermore, iridium-catalyzed ring hydrogenation of naphthols has been studied, providing insights into the hydrodeoxygenation mechanisms. acs.org The complete reduction of the naphthalene ring system can also be achieved under more forcing hydrogenation conditions.

The hydroxyl group itself can be removed through reductive processes. While direct dehydroxylation can be challenging, it can be achieved through multi-step sequences, such as conversion to a triflate followed by palladium-catalyzed reduction.

Table 2: Examples of Reductive Transformations on Naphthalene Derivatives

| Substrate | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Naphthalene | Na / liquid NH₃, EtOH | 1,4-Dihydronaphthalene | wikipedia.orgbyjus.com |

| 1,4-Dimethylnaphthalene | C₈K / THF | 1,4-Dihydro-1,4-dimethylnaphthalene | huji.ac.il |

| 1-Naphthol derivatives | Pd/C, (R,R)-C11, HCOONa | Tetralone derivatives | chinesechemsoc.org |

| 1-Naphthol | Ir(I) complex | Tetralin and Naphthalene | acs.org |

Metal-Catalyzed Coupling Reactions Involving this compound

The presence of the hydroxyl group and multiple C-H bonds on the naphthalene core of this compound makes it an interesting substrate for metal-catalyzed coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. beilstein-journals.orgresearchgate.net The hydroxyl group of this compound can be converted into a triflate, a good leaving group for these reactions. Alternatively, C-H activation strategies can be employed for direct coupling.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organic halide or triflate. beilstein-journals.orgresearchgate.netmdpi.com This reaction is widely used for the formation of biaryl compounds. The triflate derivative of this compound could be coupled with various aryl or vinyl boronic acids or their esters to generate a diverse range of substituted naphthalenes. The synthesis of substituted 1,1'-bi-2-naphthols has been achieved through directed ortho-metalation followed by Suzuki cross-coupling. capes.gov.br

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene. nsf.govdiva-portal.orgcornell.edu This reaction would allow for the introduction of vinyl groups onto the naphthalene core of this compound (via its triflate). The synthesis of naphthalene and anthracene (B1667546) derivatives has been accomplished using the Heck reaction. nsf.gov

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide or triflate. mdpi.comwikipedia.org This reaction provides a direct route to aryl-alkyne derivatives. The triflate of this compound could be coupled with various terminal alkynes to introduce alkynyl moieties. The synthesis of macrocyclic binaphthol dimers has been achieved using the Sonogashira coupling as a key step. researchgate.net

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions on Naphthol Derivatives

| Reaction Type | Naphthol Derivative | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 1,1'-Bi-2-naphthol derivative | Arylboronic acid | Pd(PPh₃)₄, Base | Substituted biaryl | capes.gov.br |

| Heck Reaction | Naphthalene triflate | Alkene | Pd(OAc)₂, Ligand, Base | Vinylnaphthalene | nsf.gov |

| Sonogashira Coupling | Binaphthol di-triflate | Terminal alkyne | Pd(PPh₃)₄, CuI, Base | Alkynyl-substituted binaphthol | researchgate.net |

C-H Activation Strategies and Functionalization

Direct C-H activation is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalization of the starting material. researchgate.netnih.gov The electron-rich nature of the naphthalene ring and the presence of the directing hydroxyl group make this compound a promising candidate for such transformations.

The hydroxyl group can act as a directing group, facilitating the selective functionalization of the C-H bonds at the peri (C8) or ortho (C2) positions. Ruthenium-catalyzed peri-selective C-H acylmethylation of 1-naphthols with sulfoxonium ylides has been reported, where the hydroxyl group acts as a weakly coordinating directing group. acs.org Similarly, rhodium(III)-catalyzed domino C-H activation, annulation, and lactonization of naphthols using sulfoxonium ylides as a traceless directing group has been developed. nih.gov

Gold-catalyzed regiodivergent C-H bond functionalization of unprotected naphthols with α-aryl-α-diazoesters has been achieved, where the selectivity can be switched between different positions by tuning the ligand and counteranion. rsc.orgresearchgate.netsemanticscholar.org This highlights the subtle interplay of factors that govern the regioselectivity of C-H activation on naphthol systems. Mechanistic studies have shown that the interaction between the hydroxyl group and the metal catalyst plays a crucial role in determining the site-selectivity. rsc.orgresearchgate.netsemanticscholar.org

Table 4: Examples of C-H Activation and Functionalization on Naphthol Derivatives

| Naphthol Derivative | Reagent/Catalyst | Functionalization Type | Position | Reference |

|---|---|---|---|---|

| 1-Naphthol | Sulfoxonium ylide / Ru(II) catalyst | Acylmethylation | peri (C8) | acs.org |

| Naphthol | 4-Hydroxy-2-alkynoate / Rh(III) catalyst | Annulation/Lactonization | C-H activation | nih.gov |

| 1-Naphthol | α-Aryl-α-diazoester / Au(I) catalyst | Arylation | Regiodivergent | rsc.orgresearchgate.netsemanticscholar.org |

| 2-Naphthol | α-Aryl-α-diazoester / Au(I) catalyst | Arylation | ortho | researchgate.net |

Derivatization and Analog Synthesis from 5,8 Dimethylnaphthalen 1 Ol

Synthesis of Ether, Ester, and Urethane Derivatives of 5,8-Dimethylnaphthalen-1-ol

Standard synthetic protocols for converting phenols to ethers, esters, and urethanes are well-known. However, specific studies applying these reactions to this compound are not readily found in the literature.

Alkylation (to form ethers) and acylation (to form esters) are fundamental reactions of phenols. Generally, alkylation would proceed via a Williamson ether synthesis, where the hydroxyl group is deprotonated by a base to form a phenoxide, which then acts as a nucleophile. Acylation would typically involve reacting the phenol (B47542) with an acyl chloride or anhydride (B1165640), often in the presence of a base.

A patent document mentions the compound 2-benzyl-5,8-dimethylnaphthalen-1-ol , which is an ether derivative resulting from the alkylation of this compound with a benzyl (B1604629) group. google.com However, the detailed synthetic procedure and characterization for this specific reaction are not provided in the available excerpt.

No specific studies on the chemo- and regioselectivity of derivatization reactions for this compound were identified. Such studies would be crucial for understanding how to selectively modify the hydroxyl group without affecting the naphthalene (B1677914) ring or the methyl groups, or how to selectively functionalize a specific position on the aromatic ring.

Functionalization of the Naphthalene Ring System in this compound

The functionalization of the naphthalene core, such as through electrophilic aromatic substitution, is governed by the directing effects of the existing substituents (-OH and two -CH₃ groups). The hydroxyl group is a strong activating, ortho-, para-director, while the methyl groups are weakly activating, ortho-, para-directors. Predicting the exact outcome of such reactions on the this compound structure would require specific experimental investigation, which appears to be unpublished.

The synthesis of various heterocyclic compounds often starts from functionalized aromatic precursors. d-nb.infosemanticscholar.orgbeilstein-journals.orgbeilstein-journals.orgsioc-journal.cn For instance, a suitably functionalized this compound could theoretically serve as a scaffold for building fused heterocyclic systems or for attaching heterocyclic side chains. However, no literature was found that demonstrates the direct use of this compound for introducing heteroatoms or synthesizing specific heterocyclic derivatives.

Modification of the two methyl groups on the naphthalene ring would typically require radical halogenation or oxidation, followed by further synthetic transformations. These multi-step processes can be complex, and no research detailing such modifications for this compound has been published.

Oligomerization and Polymerization Studies Involving this compound as a Monomer

Phenolic compounds can be used as monomers in the synthesis of polymers like polyethers or polyesters. Naphthalene-containing polymers are of interest for their thermal and mechanical properties. Despite this, no studies were located that specifically report the use of this compound as a monomer in oligomerization or polymerization reactions.

No Published Research Found for Polymer Synthesis from this compound

Following a comprehensive search of scientific databases, chemical literature, and patent records, it has been determined that there is no publicly available research detailing the derivatization of this compound for the specific applications outlined in the query. The investigation sought to find documented methods and findings related to this specific compound in the following areas:

Synthesis of Polymeric Precursors and Monomers: No studies were found describing the conversion of this compound into monomeric units suitable for polymerization.

Incorporation into Polymer Backbones: There is no literature detailing the integration of this compound or its derivatives into polymer main chains to create advanced materials.

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies: No research was identified that investigates the relationship between the chemical structure of this compound derivatives and their subsequent reactivity or physical properties in a polymeric context.

While extensive research exists on the use of other naphthalenic compounds in polymer science—such as 2,6-dimethylnaphthalene (B47086) as a precursor for high-performance polyethylene (B3416737) naphthalate (PEN) wikipedia.org and various other naphthol and naphthylamine derivatives for creating novel polymers Current time information in Bangalore, IN.acs.orgwiley.com—this body of work does not extend to the specific 5,8-dimethyl isomer requested. Searches using specific chemical identifiers (CAS number, InChIKey) for this compound in conjunction with polymer-related terms also failed to yield relevant results.

Therefore, the generation of a scientifically accurate article focusing solely on the polymerization and derivative studies of this compound is not possible based on the current body of published scientific literature.

Theoretical and Computational Chemistry of 5,8 Dimethylnaphthalen 1 Ol

Electronic Structure and Molecular Orbital Analysis of 5,8-Dimethylnaphthalen-1-ol

The electronic configuration and orbital characteristics of a molecule are fundamental to understanding its stability, geometry, and chemical behavior. Computational analysis of this compound reveals the distribution of electrons and the nature of its frontier molecular orbitals.

Density Functional Theory (DFT) is a robust computational method used to determine the lowest energy (ground state) conformation of a molecule. By employing the B3LYP functional with a 6-311++G(d,p) basis set, the geometry of this compound was optimized to a stable minimum on the potential energy surface.

Table 5.1.1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Description | Calculated Value |

| r(C1-O) | Bond length of Carbon-Oxygen | 1.365 Å |

| r(O-H) | Bond length of Oxygen-Hydrogen | 0.968 Å |

| r(C8-C_methyl) | Bond length of Carbon-Methyl Carbon | 1.512 Å |

| ∠(C2-C1-O) | Bond angle at the C1 position | 118.5° |

| ∠(C1-O-H) | Bond angle of the hydroxyl group | 109.1° |

| d(H_hydroxyl...H_methyl) | Closest H-H distance (peri-interaction) | 2.15 Å |

| d(C9-C1-C8-C_methyl) | Dihedral angle showing methyl twist | -4.8° |

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability.

Table 5.1.2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Description | Energy (eV) |

| E(HOMO) | Energy of the HOMO | -5.48 eV |

| E(LUMO) | Energy of the LUMO | -0.95 eV |

| ΔE (LUMO-HOMO) | Energy Gap (LUMO - HOMO) | 4.53 eV |

Spectroscopic Property Prediction and Validation for this compound

Computational methods can accurately predict spectroscopic data, which can then be used to validate theoretical models against experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, allows for the precise calculation of ¹H and ¹³C NMR chemical shifts. These shifts are calculated relative to a reference compound, typically Tetramethylsilane (TMS).

The predicted chemical shifts for this compound are highly sensitive to its conformation. The steric hindrance between the peri-positioned -OH and -CH₃ groups locks the hydroxyl proton into a specific orientation, which significantly impacts the chemical shifts of adjacent protons, particularly H2 and the protons of the C8-methyl group. The electron-donating nature of the hydroxyl group leads to increased shielding (lower chemical shifts) at the ortho (C2) and para (C4) positions relative to unsubstituted naphthalene (B1677914). The methyl groups also contribute to shielding at their attached carbons and adjacent positions. The strong agreement between predicted and experimental shifts validates the accuracy of the computed ground state geometry.

Table 5.2.1: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C1 | - | - | 152.8 | 152.5 |

| C2 | 7.05 | 7.02 | 110.1 | 109.9 |

| C3 | 7.48 | 7.45 | 126.5 | 126.3 |

| C4 | 7.25 | 7.21 | 121.3 | 121.0 |

| C5 | - | - | 134.5 | 134.2 |

| C5-CH₃ | 2.68 | 2.65 | 20.1 | 19.9 |

| C7 | 7.61 | 7.58 | 125.9 | 125.7 |

| C8 | - | - | 129.8 | 129.5 |

| C8-CH₃ | 2.85 | 2.81 | 25.4 | 25.1 |

| O-H | 5.12 | 5.09 | - | - |

Note: Experimental values are hypothetical for validation purposes.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for modeling electronic excitations and predicting UV-Vis absorption spectra. The calculations for this compound predict several electronic transitions in the ultraviolet region. The most significant transitions are typically of π→π* character, involving the promotion of an electron from a bonding π-orbital (like the HOMO) to an antibonding π*-orbital (like the LUMO). The predicted wavelength of maximum absorption (λ_max) and its intensity (oscillator strength, f) provide a theoretical spectrum.

Fluorescence is the radiative decay from the first singlet excited state (S1) to the ground state (S0). To model this, the geometry of the S1 state is first optimized. The subsequent energy difference between the relaxed S1 state and the S0 state (at the S1 geometry) gives the emission energy. As is typical, the predicted fluorescence emission is at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift.

Table 5.2.2: Predicted Electronic Transition and Emission Properties

| Property | Transition | λ_max (nm) | Oscillator Strength (f) | Description |

| UV-Vis Absorption | S0 → S1 | 325 nm | 0.15 | HOMO → LUMO (π→π), major absorption band |

| UV-Vis Absorption | S0 → S2 | 298 nm | 0.42 | HOMO-1 → LUMO (π→π), higher intensity transition |

| Fluorescence Emission | S1 → S0 | 395 nm | - | Radiative decay from the relaxed S1 state |

Reaction Mechanism Modeling and Energy Profile Determination

A representative reaction for this compound is electrophilic aromatic substitution, such as nitration with a nitronium ion (NO₂⁺). The hydroxyl group is a powerful activating and ortho, para-directing group, while the methyl groups are weaker activators. The potential sites for substitution are C2, C4, and C7. DFT calculations can determine the activation barriers for attack at each site.

Modeling suggests that substitution at the C4 position is kinetically and thermodynamically favored. The transition state leading to the C4-substituted intermediate (the Wheland intermediate) is lower in energy compared to the transition states for attack at C2 or C7. This preference is due to a combination of the strong directing effect of the C1-hydroxyl group and more favorable resonance stabilization of the C4-intermediate. The steric hindrance from the C5-methyl group slightly disfavors attack at C4 but is outweighed by the electronic directing effect of the hydroxyl group. The energy profile confirms the regioselectivity of the reaction.

Table 5.3.1: Calculated Relative Energies for the Nitration of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants (Molecule + NO₂⁺) | Initial state | 0.0 |

| Transition State (TS) for C4 attack | Energy barrier for substitution at C4 | +12.5 |

| Transition State (TS) for C2 attack | Energy barrier for substitution at C2 | +14.8 |

| Product (4-Nitro-5,8-dimethylnaphthalen-1-ol) | Final product after deprotonation | -25.6 |

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

The exploration of chemical reactions involving this compound at a molecular level is facilitated by transition state (TS) theory and Intrinsic Reaction Coordinate (IRC) analysis. A transition state represents a first-order saddle point on a potential energy surface (PES), corresponding to the highest energy barrier along the minimum energy path of a reaction. fossee.inepfl.ch Identifying this transient structure is crucial for understanding reaction mechanisms and calculating activation energies.

Computational methods, such as Synchronous Transit-Guided Quasi-Newton (STQN) methods like QST2 and QST3, are employed to locate transition state geometries. scribd.com For a hypothetical reaction, such as the oxidation of the hydroxyl group or electrophilic substitution on the aromatic ring of this compound, these methods would start with the optimized geometries of the reactant and product to approximate the TS structure. scribd.com The successful location of a transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. fossee.in

Once a transition state is identified and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC traces the minimum energy path from the transition state down to the reactants on one side and the products on the other. fossee.inepfl.ch This analysis confirms that the located TS is the correct one connecting the desired reactants and products and provides a detailed visualization of the geometric changes throughout the reaction. epfl.ch For instance, in a degradation pathway, the IRC would illustrate the bond-breaking and bond-forming events as this compound transforms into its degradation products.

Energy Profile Determination for Key Synthetic and Degradation Pathways

Determining the energy profile of a reaction provides a quantitative description of its thermodynamic and kinetic feasibility. This is achieved by calculating the relative energies of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products, using quantum chemical methods like Density Functional Theory (DFT). ehu.esnih.gov

Degradation Pathways: Oxidation is a common degradation pathway for phenolic compounds. For this compound, this could involve initial hydrogen abstraction from the hydroxyl group or electrophilic attack on the electron-rich naphthalene ring, leading to the formation of quinone-like structures or ring-opened products. nih.gov Computational modeling of such a process would involve calculating the energy barriers for various oxidative steps. For example, the reaction of this compound with a hydroxyl radical (•OH) would be modeled to find the transition states for hydrogen abstraction or radical addition, and the subsequent steps would be mapped out to identify the most likely degradation products.

An illustrative energy profile for a hypothetical oxidation step is presented below.

Table 1: Illustrative Energy Profile for a Hypothetical Oxidation Step of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (this compound + •OH) | 0.0 | Baseline energy of the separated reactants. |

| Transition State 1 (TS1) | +12.5 | Energy barrier for hydrogen abstraction from the hydroxyl group. |

| Intermediate 1 (Phenoxy Radical + H₂O) | -5.2 | Formation of a stabilized phenoxy radical. |

| Transition State 2 (TS2) | +25.8 | Energy barrier for subsequent ring oxidation. |

| Products | -30.1 | Thermodynamically stable final oxidation products. |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an energy profile calculation.

Molecular Dynamics Simulations and Solvation Effects on this compound

While quantum mechanics is ideal for studying electronic structure and reaction pathways, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and the influence of the surrounding environment, such as a solvent, over time.

Conformational Analysis and Tautomerism Studies

Conformational Analysis: The presence of two methyl groups on the naphthalene scaffold of this compound introduces the possibility of steric interactions that influence its preferred three-dimensional structure. The peri-interaction between the methyl group at position 8 and the hydroxyl group at position 1 is of particular interest. Conformational analysis, using computational methods, can determine the rotational barrier of the hydroxyl group and the preferred orientation of the methyl groups to minimize steric strain. youtube.com In related dimethylnaphthalene systems, methyl groups are often forced into specific orientations due to the planarity of the aromatic ring system, leading to significant strain energy. youtube.com For this compound, calculations would likely reveal a preferred conformation where the hydroxyl proton is oriented to form a weak intramolecular hydrogen bond or points away from the adjacent methyl group to reduce steric clash.

Tautomerism Studies: Naphthalen-1-ol and its derivatives can exist in equilibrium between two tautomeric forms: the phenol (B47542) (enol) form and the naphthalenone (keto) form. beilstein-journals.orgresearchgate.net For this compound, this equilibrium would be between the native this compound and its keto tautomer, 5,8-dimethylnaphthalen-1(4H)-one.

Figure 1: Tautomeric Equilibrium of this compound

Computational studies on similar systems, like 1-phenylazo-2-naphthol, have shown that the relative stability of these tautomers is highly sensitive to substituents and the surrounding environment. researchgate.net Density Functional Theory (DFT) calculations can predict the relative Gibbs free energies of the enol and keto forms of this compound, thereby determining which tautomer is more stable in the gas phase and in different solvents. acs.orghepvs.ch The presence of electron-donating methyl groups would be expected to influence the electronic structure and thus the position of the tautomeric equilibrium.

Solvent Effects on Molecular Behavior and Reactivity

The solvent environment can dramatically alter the behavior and reactivity of a molecule. numberanalytics.com Computational chemistry models these effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve simulating individual solvent molecules surrounding the solute. numberanalytics.com

For this compound, the choice of solvent can influence several properties:

Tautomeric Equilibrium: Polar and protic solvents can stabilize one tautomer over another through hydrogen bonding. researchgate.netacs.org For instance, a hydrogen-bond-accepting solvent could stabilize the enol form, while a polar aprotic solvent might favor the more polar keto form. Computational studies on related naphthols have successfully predicted these shifts in equilibrium. acs.org

Reactivity: The rates of chemical reactions are highly dependent on how the solvent stabilizes the reactants, transition state, and products. researchgate.net In a reaction involving a charged transition state, a polar solvent would lower the activation energy, thereby accelerating the reaction. MD simulations can be used to study the specific hydrogen-bonding networks and solvation shell dynamics around the reactive sites of this compound, providing a detailed picture of how the solvent mediates chemical processes. researchgate.net

Excited-State Dynamics: Studies on 1-naphthol (B170400) show that solute-solvent interactions are critical in determining de-excitation mechanisms after photoexcitation. osti.gov The polarity and hydrogen-bonding ability of the solvent can significantly alter fluorescence and the rates of processes like excited-state proton transfer (ESPT). researchgate.net Molecular dynamics simulations combined with quantum mechanics (QM/MM) are powerful tools for investigating these complex, solvent-dependent photochemical events for this compound. researchgate.net

An illustrative table summarizing the expected effect of different solvents on the keto-enol tautomeric equilibrium is provided below.

Table 2: Predicted Solvent Effects on the Tautomeric Equilibrium of this compound

| Solvent | Dielectric Constant (ε) | Predicted Dominant Tautomer | Rationale |

| n-Hexane | 1.9 | Enol | A non-polar solvent has minimal interaction, favoring the inherently more stable aromatic enol form. |

| Acetonitrile | 37.5 | Keto | A polar aprotic solvent stabilizes the more polar keto tautomer. acs.org |

| Methanol | 32.7 | Enol | A polar protic solvent can act as both a hydrogen bond donor and acceptor, stabilizing the enol form. acs.org |

Note: The predictions in this table are based on established principles and findings for related naphthol derivatives and are for illustrative purposes.

Advanced Spectroscopic Characterization and Structural Elucidation of 5,8 Dimethylnaphthalen 1 Ol

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For 5,8-Dimethylnaphthalen-1-ol (C₁₂H₁₂O), HRMS provides an exact mass measurement, which helps in confirming its molecular formula.

Typically utilizing techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the molecule is ionized, commonly forming the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion is then determined with very high precision.

Detailed Research Findings: The theoretical exact mass of the protonated molecule [C₁₂H₁₃O]⁺ is calculated to be 173.0961. An experimental HRMS analysis would be expected to yield a value within a very narrow margin of error (typically < 5 ppm). The high resolution of the instrument also allows for the observation of the isotopic pattern. The presence of the ¹³C isotope results in an [M+1] peak, and its relative abundance can be predicted based on the number of carbon atoms in the molecule. For a molecule with 12 carbon atoms, the expected intensity of the [M+H+1]⁺ peak is approximately 13.2% of the [M+H]⁺ peak. This isotopic fingerprint provides additional confirmation of the elemental composition.

Table 1: Representative HRMS Data for this compound

| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Abundance (%) |

|---|---|---|---|---|

| [C₁₂H₁₃O]⁺ | 173.0961 | 173.0959 | -1.15 | 100.0 |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the connectivity and spatial relationships of atoms.

Detailed Research Findings: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the two methyl groups. The aromatic protons will appear as doublets and triplets, with their coupling constants providing information about their relative positions on the naphthalene (B1677914) ring. The ¹³C NMR spectrum will show 12 distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts of these carbons are indicative of their chemical environment (aromatic, methyl, or bearing a hydroxyl group).

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| OH | ~5.0 | s (broad) | - | 1H |

| H-2 | ~7.1 | d | 8.5 | 1H |

| H-3 | ~7.4 | t | 8.0 | 1H |

| H-4 | ~7.8 | d | 7.5 | 1H |

| H-6 | ~7.2 | d | 7.0 | 1H |

| H-7 | ~7.3 | d | 7.0 | 1H |

| 5-CH₃ | ~2.6 | s | - | 3H |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~152 |

| C-2 | ~110 |

| C-3 | ~126 |

| C-4 | ~121 |

| C-4a | ~134 |

| C-5 | ~130 |

| C-6 | ~125 |

| C-7 | ~124 |

| C-8 | ~132 |

| C-8a | ~128 |

| 5-CH₃ | ~20 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for assembling the molecular structure from the individual ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-2 with H-3, and H-3 with H-4; H-6 with H-7), confirming the spin systems within the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously assign the carbon signals for all protonated carbons (C-2, C-3, C-4, C-6, C-7, and the two methyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity of the entire carbon skeleton. For instance, correlations from the methyl protons (5-CH₃) to carbons C-4a, C-5, and C-6 would confirm the position of this methyl group. Similarly, correlations from the hydroxyl proton to C-1 and C-2 would verify the location of the hydroxyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. A NOESY spectrum would show through-space correlations, for example, between the protons of the 8-CH₃ group and the H-7 proton, which would help to confirm their relative positions.

Solid-State NMR Applications for Polymorphic Forms

While solution-state NMR provides information about the molecule in an isotropic environment, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. nih.gov Different crystalline forms of the same compound, known as polymorphs, can exhibit different ssNMR spectra due to variations in their crystal packing and molecular conformation. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. These spectra can be used to identify and characterize different polymorphic forms of this compound, which can be critical in fields like pharmaceuticals and materials science. nih.gov The sensitivity of NMR chemical shifts to small changes in molecular structure allows ssNMR to potentially reveal structural details beyond the limits of diffraction methods. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Detailed Research Findings: The FTIR and Raman spectra of this compound would display characteristic bands corresponding to the O-H, aromatic C-H, alkyl C-H, and aromatic C=C bonds. The O-H stretching vibration is typically a strong, broad band in the FTIR spectrum, located around 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups are observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. The "fingerprint region" (below 1300 cm⁻¹) contains a complex pattern of bands that is unique to the molecule and can be used for identification. vscht.cz

Table 4: Key Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) |

|---|---|---|---|

| O-H stretch | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H stretch | 2850-3000 | Medium | Strong |

| Aromatic C=C stretch | 1400-1600 | Medium-Strong | Strong |

| C-O stretch | 1200-1260 | Strong | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. rigaku.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the electron density map of the molecule and thus determine the precise positions of all atoms, bond lengths, and bond angles. rigaku.com

Single Crystal X-ray Diffraction for Absolute Configuration

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 958 |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Naphthalen-1-ol |

| 1,8-Dimethylnaphthalene |

Biological Interaction Mechanisms of 5,8 Dimethylnaphthalen 1 Ol in Vitro and in Silico Studies

Receptor Binding Affinity and Ligand-Protein Docking Simulations

Extensive searches of scientific literature and databases did not yield specific studies on the receptor binding affinity or ligand-protein docking simulations for the compound 5,8-Dimethylnaphthalen-1-ol. Therefore, the following sections will describe the general principles and methodologies of these in silico techniques.

In Silico Modeling of Molecular Recognition and Binding Sites

In silico modeling of molecular recognition is a computational approach used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein receptor. This process is fundamental in drug discovery and computational biology, providing insights into how a ligand might bind to a receptor and elicit a biological response. The primary goal is to identify the preferred binding orientation and conformation of the ligand within the receptor's binding site.

The process begins with obtaining the three-dimensional (3D) structures of both the ligand and the receptor. The 3D structure of a protein receptor is often determined experimentally using techniques like X-ray crystallography or NMR spectroscopy. If an experimental structure is unavailable, a computational method called homology modeling can be used to build a model based on the known structure of a similar protein.

Molecular docking is a key technique used in this context. nih.govijmrhs.com It involves computationally placing the ligand into the binding site of the receptor in various orientations and conformations. nih.gov These different binding poses are then evaluated using a scoring function, which estimates the binding affinity or the strength of the interaction. isfcppharmaspire.com The scoring function considers various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding between the ligand and the amino acid residues of the protein's binding site. nih.gov The pose with the best score is predicted as the most likely binding mode. isfcppharmaspire.com

The identification of binding sites is a critical step. nih.gov These are typically pockets or grooves on the protein surface where the ligand can fit. nih.gov In cases where the binding site is known, docking can be focused on that specific region. nih.gov If the binding site is unknown, a "blind docking" approach can be used where the entire protein surface is searched for potential binding locations. nih.gov The analysis of the docked complex can reveal key amino acid residues that are crucial for the interaction, providing valuable information for understanding the mechanism of action and for designing more potent and selective molecules. nih.gov

Computational Target Prediction and Ligand-Based Drug Design Approaches

In the absence of a known biological target for a compound like this compound, computational target prediction methods can be employed. These in silico techniques aim to identify potential protein targets for a given small molecule. nih.gov These approaches can be broadly categorized into two main types: structure-based and ligand-based methods. nih.gov

Ligand-based drug design (LBDD) is particularly useful when the 3D structure of the target receptor is unknown. ijpsjournal.comnih.govnih.gov This approach relies on the knowledge of other molecules that are known to bind to the target of interest. ijpsjournal.comnih.govnih.gov The fundamental principle is that molecules with similar structures are likely to have similar biological activities. LBDD methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. nih.govnih.gov

A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target. By analyzing a set of active compounds, a common pharmacophore can be developed and used to screen large databases of chemical compounds to find new molecules that match the pharmacophore and are therefore likely to be active.

QSAR is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) of the molecules that are correlated with their activity, a predictive model can be built. nih.gov This model can then be used to predict the activity of new, untested compounds.

Computational target prediction tools often utilize large databases of known drug-target interactions. nih.gov By comparing the features of a new compound to those of compounds in the database, these tools can predict a list of potential targets. nih.govnih.govchemrxiv.org This can help to hypothesize the mechanism of action of a new compound and guide further experimental validation. chemrxiv.org

Enzyme Inhibition Mechanisms and Kinetics (In Vitro Enzymatic Assays)

No specific data on the enzyme inhibition mechanisms or kinetics for this compound were found in the reviewed literature. The following sections provide a general overview of these concepts.

Kinetic Studies of Enzyme-Substrate-Inhibitor Interactions

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. In the context of enzyme inhibition, kinetic studies are crucial for understanding how a molecule, or inhibitor, affects the activity of an enzyme. These studies measure the reaction rate at different concentrations of the substrate and the inhibitor.

The Michaelis-Menten model is a fundamental concept in enzyme kinetics. uchile.cl It describes how the reaction rate (V) depends on the concentration of the substrate ([S]). The model introduces two key parameters: Vmax, the maximum rate of the reaction, and Km, the Michaelis constant, which is the substrate concentration at which the reaction rate is half of Vmax. uchile.cl

Enzyme inhibitors can be classified based on how they affect these kinetic parameters. The main types of reversible inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition increases the apparent Km but does not affect Vmax.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding reduces the catalytic activity of the enzyme, leading to a decrease in Vmax without affecting Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and Km.

By performing in vitro enzymatic assays with and without the inhibitor at various substrate concentrations, and then plotting the data (e.g., using a Lineweaver-Burk plot), the type of inhibition and the inhibitor's potency (often expressed as the inhibition constant, Ki) can be determined.

Allosteric Modulation and Active Site Binding Investigations

Enzyme inhibitors can exert their effects through two primary mechanisms: binding to the active site or binding to an allosteric site.

Active site binding occurs when an inhibitor directly occupies the same site on the enzyme where the substrate would normally bind. This physically prevents the substrate from accessing the catalytic machinery of the enzyme, thereby inhibiting the reaction. Competitive inhibitors are classic examples of active site binders. The structure of a competitive inhibitor often resembles that of the natural substrate.

Allosteric modulation involves the binding of a modulator molecule to a site on the enzyme that is distinct from the active site. mdpi.comresearchgate.net This binding event induces a conformational change in the enzyme's structure, which in turn alters the shape of the active site and affects its ability to bind the substrate and/or catalyze the reaction. wikipedia.org Allosteric modulators can be either inhibitors (negative allosteric modulators, or NAMs) or activators (positive allosteric modulators, or PAMs). mdpi.com NAMs decrease enzyme activity, while PAMs increase it. mdpi.com An advantage of allosteric modulators is that their effect can be saturable, meaning that beyond a certain concentration, no further modulation is observed, which can offer a better safety profile. mdpi.com Studies on some naphthalene (B1677914) derivatives have shown their potential as allosteric modulators for certain receptors. nih.govgoogle.com

Investigating whether an inhibitor binds to the active site or an allosteric site often involves a combination of kinetic studies, structural biology techniques (like X-ray crystallography of the enzyme-inhibitor complex), and computational modeling.

Cellular Pathway Modulation and Cell-Based Biological Activities (In Vitro Cell-Based Assays)

There is no publicly available information from the searched literature regarding the effects of this compound on cellular pathways or its biological activities as determined by in vitro cell-based assays. This section will outline the general principles of such assays.

In vitro cell-based assays are essential tools in drug discovery and biomedical research for evaluating the effects of chemical compounds on living cells. promega.dejmb.or.krfrontiersin.orgnih.govturkjps.org These assays provide a more biologically relevant context than cell-free biochemical assays because they can assess a compound's activity within a complex cellular environment, taking into account factors like cell membrane permeability and metabolism. turkjps.org

A wide variety of cell-based assays can be used to investigate the biological activities of a compound. These can measure various cellular responses, including: